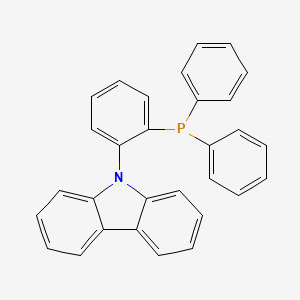
methyl 2-(1,3-thiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-thiazol-5-yl)acetate (MTA) is an organic compound that is used in a variety of scientific research applications. It is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with two nitrogen atoms in the ring. MTA is a white solid with a melting point of 124-125°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and petroleum ether. MTA is used in a wide range of scientific research applications, including organic synthesis, biochemistry, and physiology.
Scientific Research Applications
Methyl 2-(1,3-thiazol-5-yl)acetate has a wide range of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, methyl 2-(1,3-thiazol-5-yl)acetate is used as a starting material for the synthesis of a variety of compounds, including thiazole derivatives, thiazoline derivatives, and other heterocyclic compounds. In biochemistry, it is used to study the structure and function of proteins and other biomolecules, as well as to investigate the mechanisms of enzyme catalysis. In physiology, methyl 2-(1,3-thiazol-5-yl)acetate is used to study the effects of drugs on the body, as well as to investigate the mechanisms of hormone action.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-thiazol-5-yl)acetate is not completely understood. However, it is believed to interact with proteins and other biomolecules, causing changes in their structure and function. methyl 2-(1,3-thiazol-5-yl)acetate has been shown to bind to amino acids, peptides, and other molecules, which may affect their conformation and activity. It has also been shown to interact with enzymes, causing changes in their activity.
Biochemical and Physiological Effects
methyl 2-(1,3-thiazol-5-yl)acetate has a wide range of biochemical and physiological effects. In biochemical studies, it has been shown to bind to amino acids, peptides, and other molecules, which can affect their conformation and activity. It has also been shown to interact with enzymes, causing changes in their activity. In physiological studies, methyl 2-(1,3-thiazol-5-yl)acetate has been shown to affect the activity of hormones, including insulin, testosterone, and estrogen. It has also been shown to have an effect on the activity of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
Methyl 2-(1,3-thiazol-5-yl)acetate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and soluble in a variety of solvents. Additionally, it is non-toxic and so can be used safely in laboratory settings. However, there are also some limitations to its use. methyl 2-(1,3-thiazol-5-yl)acetate is not very soluble in water, and so it can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light, and so it must be stored in the dark.
Future Directions
There are several potential future directions for research involving methyl 2-(1,3-thiazol-5-yl)acetate. One possibility is to further investigate its mechanism of action and its effects on proteins and other biomolecules. Additionally, further research could be done to investigate its effects on hormones and neurotransmitters, as well as its potential applications in drug design and development. Finally, further research could be done to explore its potential use in organic synthesis, as well as its potential applications in biotechnology.
Synthesis Methods
Methyl 2-(1,3-thiazol-5-yl)acetate can be synthesized in a variety of ways, but the most common method is the reaction of 1,3-thiazol-5-amine with acetic anhydride. This reaction proceeds through the formation of an amide, followed by the addition of an acetyl group. The reaction is shown below:
NH2CH2CH2NHCH2COOH + (CH3CO)2O → NH2CH2CH2NHCH2COCH3 + HOAc
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(1,3-thiazol-5-yl)acetate involves the reaction of thiazole with methyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "Thiazole", "amount": "1 equivalent" }, { "name": "Methyl bromoacetate", "amount": "1.2 equivalents" }, { "name": "Base (e.g. potassium carbonate)", "amount": "2 equivalents" }, { "name": "Solvent (e.g. DMF, DMSO)", "amount": "as required" } ], "Reaction": [ { "step": "Add thiazole and base to a reaction flask containing the solvent.", "conditions": "Stirring and heating at 80-100°C for 30 minutes." }, { "step": "Add methyl bromoacetate to the reaction mixture.", "conditions": "Stirring and heating at 80-100°C for 2-3 hours." }, { "step": "Cool the reaction mixture to room temperature and extract the product with a suitable solvent (e.g. ethyl acetate).", "conditions": "Stirring and separation by filtration." }, { "step": "Purify the product by column chromatography or recrystallization.", "conditions": "Using a suitable solvent system." } ] } | |
CAS RN |
16565-78-9 |
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



